4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
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Overview
Description
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyrimidine derivative with similar structural features.
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A related compound with potential biological activities.
Uniqueness
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBABUJEVKYWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=CC3=C2C1=NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358633 |
Source
|
Record name | AC1LIL7N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172982-72-8 |
Source
|
Record name | AC1LIL7N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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